molecular formula C13H20N2 B1337405 1-Phenethylpiperidin-4-amine CAS No. 51448-56-7

1-Phenethylpiperidin-4-amine

Cat. No. B1337405
CAS RN: 51448-56-7
M. Wt: 204.31 g/mol
InChI Key: BCEKLYJIVXGPLQ-UHFFFAOYSA-N
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Description

1-Phenethylpiperidin-4-amine is a compound with the molecular formula C13H20N2 . It has an average mass of 204.311 Da and a monoisotopic mass of 204.162643 Da .


Synthesis Analysis

The synthesis of 4-aminopiperidines, which includes 1-Phenethylpiperidin-4-amine, involves starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .


Molecular Structure Analysis

The IUPAC name for 1-Phenethylpiperidin-4-amine is 1-(2-phenylethyl)-4-piperidinylamine . The InChI code for this compound is 1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 .


Physical And Chemical Properties Analysis

1-Phenethylpiperidin-4-amine has a boiling point of 142 C at 0.10 mmHg . It is stored at a temperature of 4C and protected from light . The compound is in liquid form .

Scientific Research Applications

Antifungal Applications

1-Phenethylpiperidin-4-amine: has been evaluated for its potential as an antifungal agent. Research indicates that derivatives of this compound, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , show promising in vitro antifungal activity against species like Candida and Aspergillus . These findings suggest that 1-Phenethylpiperidin-4-amine could serve as a scaffold for developing new antifungal medications.

Pharmacological Research

In pharmacology, 1-Phenethylpiperidin-4-amine is a precursor in the synthesis of potent opioids like acryloylfentanyl . It’s closely related to fentanyl, a medication used for pain management and as an adjunct to general anesthesia. The study of this compound helps in understanding the metabolic pathways and potencies of new synthetic opioids.

Agricultural Chemistry

Compounds structurally related to 1-Phenethylpiperidin-4-amine are part of the core structure of antifungals such as fenpropidin and fenpropimorph , which are used as agrofungicides . This suggests potential agricultural applications in protecting crops from fungal pathogens.

Industrial Chemistry

In industrial applications, 1-Phenethylpiperidin-4-amine is significant due to its chemical properties, such as a boiling point of 142°C at 0.10 mmHg and a molecular weight of 204.32 g/mol . Its derivatives could be used in the synthesis of various industrial chemicals.

Environmental Science

While specific environmental applications of 1-Phenethylpiperidin-4-amine are not directly cited, its role in the synthesis of antifungal agents suggests potential use in environmental biocontrol strategies .

Biochemical Research

The biochemical properties of biogenic amines, to which 1-Phenethylpiperidin-4-amine is related, are significant in various physiological functions and are studied for their roles in growth regulation, blood pressure control, and nerve conduction . This compound could be important in researching biochemical pathways and physiological effects.

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statement H301 . Precautionary statements include P264, P270, P321, P330, P405, and P501 .

properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEKLYJIVXGPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444078
Record name 1-phenethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethylpiperidin-4-amine

CAS RN

51448-56-7
Record name 1-phenethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-phenylethyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure of Lobbezoo, J. Med. Chem. 24:777 (1981). N-(β-phenylethyl)-4-piperidinone (15.0 g, 74.0 mmol) dissolved in 200 ml of methanol containing 1 ml of a 4% thiophene in methanol solution is treated with benzyl amine (10.0 g, 93.0 mmol) and 2 g of 10% palladium-on-carbon in a Parr flask and hydrogenated for 18 hours (initial pressure, 26.5 psi, final pressure 22.0 psi). The catalyst is filtered and replaced with 2.0 g of fresh 10% palladium-on-carbon. The catalyst is filtered and replaced again with 4.8 g of fresh 10% palladium-on-carbon. The hydrogenation is followed over 3 days, at which point, hydrogen uptake ceases (initial pressure, 35 psi, final pressure, 29 psi). The catalyst is filtered through Celite and is washed with methanol. GLC analysis (2 ft SE-30, 100 C, 1 minute, programmed 20 C/minute rise to 250 C) indicated that 7% unreacted benzyl amine remained). This material nevertheless was used for subsequent experiments.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for 1-phenethylpiperidin-4-amine's antifungal activity?

A1: While the exact mechanism is not fully elucidated, research suggests that 1-phenethylpiperidin-4-amine disrupts fungal ergosterol biosynthesis. [] This conclusion stems from analyzing the sterol patterns of fungi treated with the compound. The analysis revealed alterations consistent with the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. [] Disrupting ergosterol biosynthesis can impact fungal cell membrane integrity and function, ultimately leading to growth inhibition or cell death.

Q2: What are the implications of the structural similarities between 1-phenethylpiperidin-4-amine and existing antifungal agents?

A2: 1-Phenethylpiperidin-4-amine shares structural similarities with known antifungal agents like fenpropidin and fenpropimorph, which contain piperidine and morpholine rings, respectively. [] This structural similarity, coupled with the observed antifungal activity, makes 1-phenethylpiperidin-4-amine a promising candidate for further development. Exploring its structure-activity relationship could reveal modifications that enhance its potency and spectrum of activity against various fungal pathogens.

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